N-(3-chloro-4-fluorophenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
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Description
N-(3-chloro-4-fluorophenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H17ClFN5O3S and its molecular weight is 473.91. The purity is usually 95%.
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Scientific Research Applications
Structure-Activity Relationships in Drug Design
Studies on compounds with similar structural motifs have shown their potential as inhibitors for specific enzymes or receptors. For example, derivatives of benzothiazole have been investigated for their efficacy in inhibiting phosphoinositide 3-kinases (PI3K) and the mammalian target of rapamycin (mTOR), showcasing the importance of such compounds in developing cancer therapeutics (Stec et al., 2011).
Anticancer Activity
The structural analogs of the compound have demonstrated anticancer activity. For instance, fluoro substituted benzo[b]pyran derivatives have been evaluated for their anti-lung cancer activity, indicating that modifications to the chemical structure can significantly impact biological activity and therapeutic potential (Hammam et al., 2005).
Synthesis and Biological Activity
The development and synthesis of novel thiazolo[4,5-d]pyridazinones with potential biological activities, including analgesic and anti-inflammatory properties, highlight the diverse applications of such compounds in medicinal chemistry (Demchenko et al., 2015).
Pharmaceutical Patent Landscape
The compound’s structural features are also relevant in the context of pharmaceutical patents, where derivatives of pyridazinone, for instance, have been claimed for their various biological activities. This underscores the compound's relevance in pharmaceutical research and development as reflected by its presence in patent literature (Habernickel, 2002).
Antinociceptive and Anti-inflammatory Properties
Research on thiazolopyrimidine derivatives demonstrates the compound's framework can be tailored to exhibit significant antinociceptive and anti-inflammatory activities. Such studies are crucial for developing new analgesic and anti-inflammatory drugs (Selvam et al., 2012).
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[7-(furan-2-yl)-4-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN5O3S/c22-13-10-12(5-6-14(13)23)24-16(29)11-28-20(30)18-19(17(26-28)15-4-3-9-31-15)32-21(25-18)27-7-1-2-8-27/h3-6,9-10H,1-2,7-8,11H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOOBTXUFSIFRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)NC4=CC(=C(C=C4)F)Cl)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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